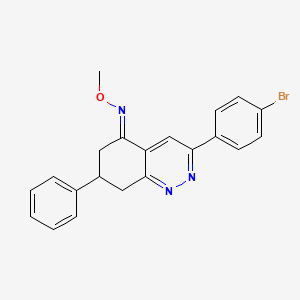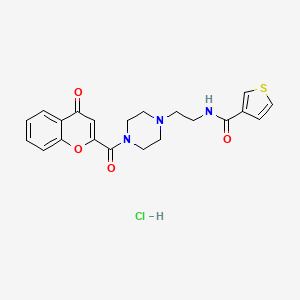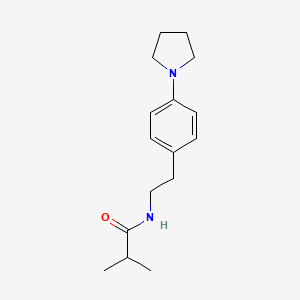
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The pyrrolidine ring is a five-membered ring with one nitrogen atom . It is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions . For example, reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid can lead to the synthesis of 2-(pyrrolidin-1-yl)pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Efficiency
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide is involved in the synthesis of key intermediates for various compounds, including antibiotics and pharmaceutical agents. For instance, its structural analogs serve as intermediates in the preparation of premafloxacin, highlighting efficient and stereoselective synthetic processes. Key steps include asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's role in facilitating complex synthetic pathways (Fleck et al., 2003).
Polyene Amide Structures
The compound's structural features relate to polyene amide natural products, which exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor effects. These natural products are derived from various families like Compositae, Piperaceae, and Rutaceae, and their synthesis and functional roles highlight the potential applications of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide in developing bioactive compounds (Nájera & Yus, 2000).
Pyrrolidine Chemistry
Pyrrolidines, including derivatives of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide, are crucial in medicinal chemistry due to their biological effects. They find applications in pharmaceuticals, dyes, and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition reactions underscores their significance in chemical synthesis and potential industrial applications (Żmigrodzka et al., 2022).
Biological and Medicinal Applications
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Derivatives structurally related to N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide, such as pyrrolo[3,4-c]pyridines, demonstrate a broad spectrum of pharmacological properties. These include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities, highlighting the potential of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide derivatives in therapeutic applications (Wójcicka & Redzicka, 2021).
Organocatalytic Synthesis and Biological Activities
The compound's derivatives, especially spiro[pyrrolidin-3,3'-oxindoles], are noted for their significant biological activities. An enantioselective organocatalytic synthesis approach enables the production of these derivatives with high enantiopurity and structural diversity, leading to compounds with potential medicinal applications (Chen et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research and development of pyrrolidine derivatives could involve the design of new compounds with different biological profiles . The versatility of the pyrrolidine scaffold and its wide use in medicinal chemistry suggest that it will continue to be a focus of research .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)16(19)17-10-9-14-5-7-15(8-6-14)18-11-3-4-12-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKELBLLNSKJSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

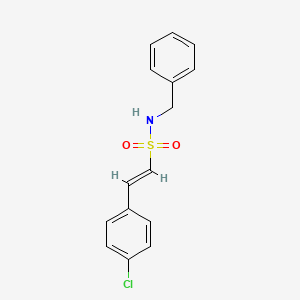
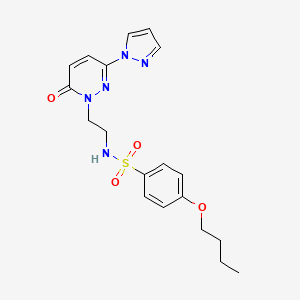
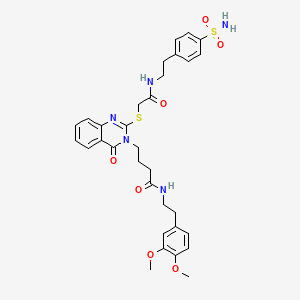
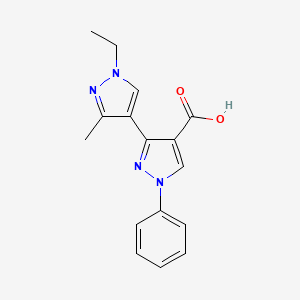
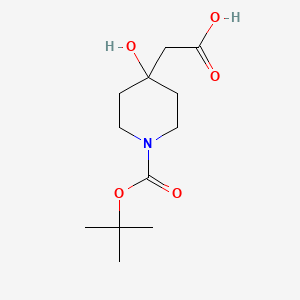
![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)
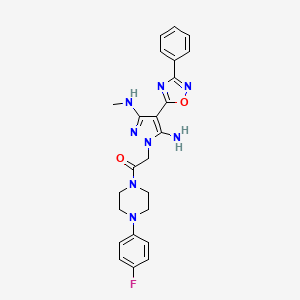
![1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2915420.png)
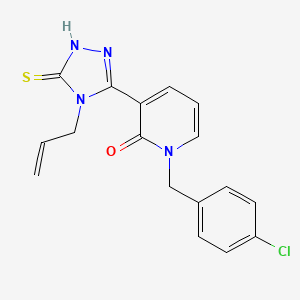
![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)
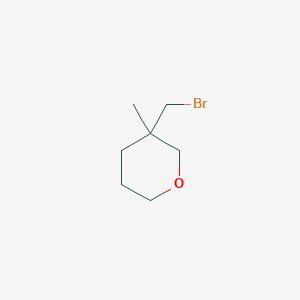
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)
